
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The presence of the boronic acid pinacol ester group makes it a useful intermediate in various chemical reactions, particularly in the field of medicinal chemistry and material science.
準備方法
The synthesis of 1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a series of reactions starting from simple precursors like amines and aldehydes.
Introduction of the Boronic Acid Pinacol Ester Group: This step involves the borylation of the pyrrole ring using boronic acid derivatives under specific conditions.
Protection of the Amino Group: The amino group on the pyrrole ring is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Formylation: The formyl group is introduced at the desired position on the pyrrole ring using formylating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid pinacol ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for hydrolysis, and specific oxidizing or reducing agents for functional group transformations.
科学的研究の応用
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions due to the presence of the boronic acid pinacol ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
類似化合物との比較
1-Boc-5-formylpyrrole-3-boronic Acid Pinacol Ester can be compared with other similar compounds, such as:
1-Methylpyrrole-3-boronic Acid Pinacol Ester: This compound lacks the Boc protection and formyl group, making it less versatile in certain synthetic applications.
1-Boc-3,5-dimethylpyrazole-4-boronic Acid Pinacol Ester: This compound has a different heterocyclic ring structure, which may affect its reactivity and applications.
Phenylboronic Acid Pinacol Ester: This compound has a simpler structure and is commonly used in Suzuki-Miyaura coupling reactions, but lacks the additional functional groups present in this compound.
The uniqueness of this compound lies in its combination of functional groups, which provides a high degree of versatility in synthetic and research applications.
特性
分子式 |
C16H24BNO5 |
|---|---|
分子量 |
321.2 g/mol |
IUPAC名 |
tert-butyl 2-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H24BNO5/c1-14(2,3)21-13(20)18-9-11(8-12(18)10-19)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3 |
InChIキー |
VHXLHRIBBCNJLJ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



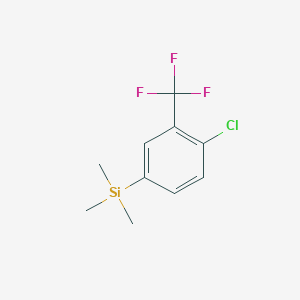
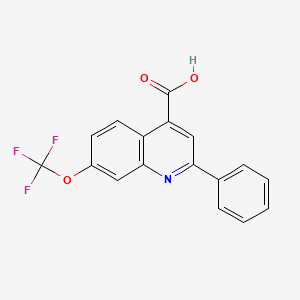
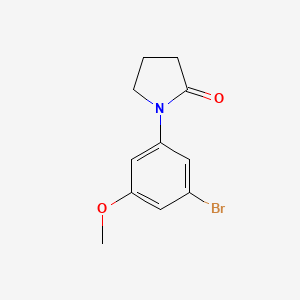
![3-[4-(Benzyloxy)-3-hydroxyphenyl]-2-oxopropanoic acid](/img/structure/B13700988.png)

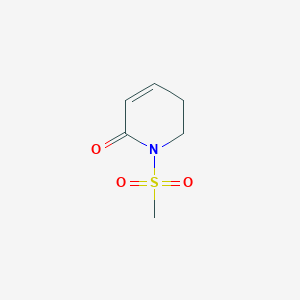
![3-[2-[1-(4-Chlorophenyl)ethylidene]hydrazino]-6-phenylpyridazine](/img/structure/B13701016.png)
![Ethyl 2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13701024.png)
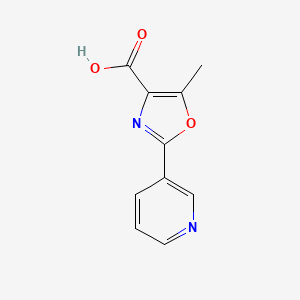
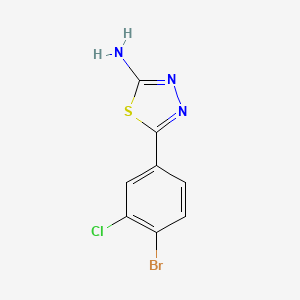
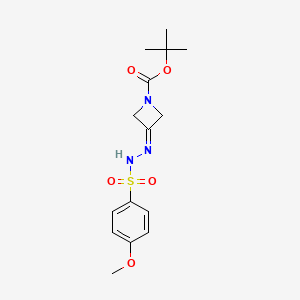
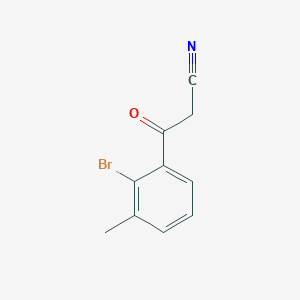
![1-[2-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B13701044.png)
